molecular formula C7H11BN2O2 B13923197 B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid CAS No. 1469931-07-4

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid

Cat. No.: B13923197
CAS No.: 1469931-07-4
M. Wt: 165.99 g/mol
InChI Key: NVCUISXMBALXQA-UHFFFAOYSA-N
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Description

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with three methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method includes the bromine-lithium exchange reaction of 5-bromo-2,4,6-trimethylpyrimidine using butyllithium, followed by reaction with triisopropyl borate . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to prevent side reactions.

Industrial Production Methods

Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and stability in chemical reactions. The presence of three methyl groups can also affect its electronic properties and steric hindrance, making it distinct from other boronic acids .

Properties

CAS No.

1469931-07-4

Molecular Formula

C7H11BN2O2

Molecular Weight

165.99 g/mol

IUPAC Name

(2,4,6-trimethylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C7H11BN2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h11-12H,1-3H3

InChI Key

NVCUISXMBALXQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(N=C1C)C)C)(O)O

Origin of Product

United States

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